An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
5-Bromo-2-methyl-2H-indazole is a pivotal heterocyclic building block in the landscape of modern drug discovery. As a functionalized indazole, it serves as a versatile scaffold for the synthesis of complex molecules with a wide array of pharmacological activities. The strategic placement of the bromine atom at the C5-position provides a reactive handle for advanced cross-coupling reactions, while the N2-methylation influences the molecule's steric and electronic properties, often playing a crucial role in modulating biological activity. This guide provides an in-depth analysis of the physicochemical properties, a detailed, field-proven synthesis protocol, and a discussion of the chemical reactivity and applications that make 5-Bromo-2-methyl-2H-indazole an indispensable tool for researchers and scientists in medicinal chemistry and drug development.
Physicochemical and Spectroscopic Properties
Accurate characterization of a chemical entity is fundamental to its application in research. This section details the key physical and identifying properties of 5-Bromo-2-methyl-2H-indazole.
Core Compound Identifiers
A summary of the essential identifiers and physicochemical properties for 5-Bromo-2-methyl-2H-indazole is presented in Table 1. These properties are foundational for its use in synthetic chemistry, providing insights into its handling, reactivity, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrN₂ | [PubChem][1] |
| Molecular Weight | 211.06 g/mol | [PubChem][1] |
| CAS Number | 465529-56-0 | [PubChem][1] |
| IUPAC Name | 5-bromo-2-methyl-2H-indazole | [PubChem][1] |
| Canonical SMILES | CN1C=C2C=C(C=CC2=N1)Br | [PubChem][1] |
| Appearance | Off-white to light yellow solid (Predicted) | [ChemicalBook][2] |
| Boiling Point | 322.7 ± 15.0 °C (Predicted) | [ChemicalBook][2] |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [ChemicalBook][2] |
| Melting Point | Data not available. For comparison, the precursor 5-Bromo-1H-indazole has a melting point of 123-127 °C. | [Sigma-Aldrich][3] |
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the N-methyl group. The protons on the benzene ring (H4, H6, H7) would appear as doublets or doublets of doublets, with coupling constants typical for ortho and meta relationships. The H3 proton on the pyrazole ring would likely appear as a singlet further downfield. The N-CH₃ signal would be a sharp singlet, typically in the range of 4.0-4.3 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons from the pyrazole ring carbons and the N-methyl carbon.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M]⁺ would be observed around m/z 210 and 212, and the [M+H]⁺ peak would be found around m/z 211 and 213.[2]
Synthesis and Purification
The synthesis of 5-Bromo-2-methyl-2H-indazole is most commonly achieved through the regioselective N-methylation of its precursor, 5-Bromo-1H-indazole. A critical challenge in this synthesis is controlling the site of methylation, as direct alkylation can lead to a mixture of the desired N2-isomer and the thermodynamically more stable N1-isomer.[4]
Synthesis of Precursor: 5-Bromo-1H-indazole
The starting material, 5-Bromo-1H-indazole, can be synthesized from 4-bromo-2-methylaniline via a diazotization and cyclization reaction.
Experimental Protocol: Synthesis of 5-Bromo-1H-indazole [5]
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Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 40°C. Stir the solution for approximately 50 minutes.
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Diazotization & Cyclization: To the reaction mixture, add potassium acetate (0.3 eq) followed by isoamyl nitrite (1.5 eq). Heat the solution to reflux (approx. 68°C) and maintain for 20 hours. Causality Note: The isoamyl nitrite serves as the diazotizing agent, which, upon heating, initiates an intramolecular cyclization to form the indazole ring.
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Work-up & Hydrolysis: Cool the reaction to room temperature and remove the volatile solvents under reduced pressure. Add water and concentrated hydrochloric acid and heat the mixture to 50-55°C for 2 hours to hydrolyze the N-acetyl intermediate.
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Neutralization & Extraction: Cool the solution and carefully basify with 50% sodium hydroxide to a pH of ~11, ensuring the temperature remains below 37°C. Extract the aqueous layer with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter. Concentrate the filtrate and slurry the resulting solids with heptane. Filter and dry the product under vacuum to yield 5-Bromo-1H-indazole.
N2-Methylation of 5-Bromo-1H-indazole
Achieving regioselectivity for the N2-position is crucial. While various methods exist, conditions favoring the kinetic product often lead to higher yields of the 2H-indazole isomer. The Mitsunobu reaction is a powerful method for achieving this transformation with alcohols, proceeding with an inversion of stereochemistry, and in the context of N-alkylation of heterocycles, it can favor the formation of the N2-isomer.
Conceptual Protocol: N2-Methylation via Mitsunobu Reaction
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Reaction Setup: To a solution of 5-Bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as THF, add triphenylphosphine (PPh₃, 2.0 eq) and methanol (2.4 eq) at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).
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Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 eq) to the cooled mixture. Causality Note: DEAD activates the triphenylphosphine, which then forms a phosphonium salt with methanol. The indazole anion acts as the nucleophile, attacking this complex. The steric and electronic environment of the N2-position often makes it the kinetically favored site of attack under these conditions.
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Reaction Progression: Allow the reaction to stir at 0°C for a short period, then warm to a higher temperature (e.g., 50°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Purification: Upon completion, concentrate the reaction mixture and purify the residue using silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to separate the 5-Bromo-2-methyl-2H-indazole from the N1-isomer and reaction byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 5-Bromo-2-methyl-2H-indazole.
Chemical Reactivity and Applications in Drug Discovery
The true value of 5-Bromo-2-methyl-2H-indazole lies in its utility as a versatile intermediate for creating diverse molecular libraries. Its reactivity is dominated by the C5-bromo substituent, which is an excellent handle for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is readily displaced through various cross-coupling methodologies, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amine groups.
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Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. 5-Bromo-2-methyl-2H-indazole can be coupled with a variety of boronic acids or boronate esters in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) to introduce new aryl or heteroaryl moieties.[4] This reaction is fundamental to building the complex biaryl structures often found in kinase inhibitors and other targeted therapies.
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Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C5-position. This is a key transformation for synthesizing compounds that target receptors and enzymes where an amine functionality is critical for binding.
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Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the C5-position and terminal alkynes, providing access to indazole derivatives with alkynyl functionalities, which can be further elaborated or may themselves contribute to biological activity.
Significance in Medicinal Chemistry
The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[4] The N2-substituted indazole motif is a key feature in several clinically successful drugs. A prominent example is Pazopanib , an FDA-approved tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, which features an N2-substituted indazole core.
The ability to functionalize 5-Bromo-2-methyl-2H-indazole via cross-coupling allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. By varying the substituent at the C5-position, researchers can optimize potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).
Reactivity and Derivatization Pathways
The following diagram outlines the key reactive pathways for 5-Bromo-2-methyl-2H-indazole, highlighting its role as a central hub for generating molecular diversity.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Bromo-2-methyl-2H-indazole.
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Hazard Statements: The compound is classified with the following hazards:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5-Bromo-2-methyl-2H-indazole is a high-value chemical intermediate whose strategic importance is firmly rooted in its synthetic versatility. The N2-methylated indazole core is a recognized pharmacophore, and the C5-bromo group provides a reliable and efficient point for diversification through modern cross-coupling chemistry. This combination allows for the systematic and rapid generation of novel chemical entities for biological screening. This guide has provided the essential technical information, from synthesis to reactivity, to empower researchers to effectively utilize this powerful building block in the pursuit of new therapeutic agents.
References
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Ferreira, M. et al. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 28(15), 5786. Retrieved from [Link]
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Organic Chemistry Portal (2024). 2H-Indazole synthesis. Retrieved from [Link]
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